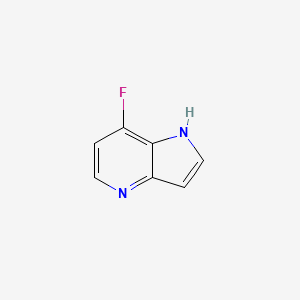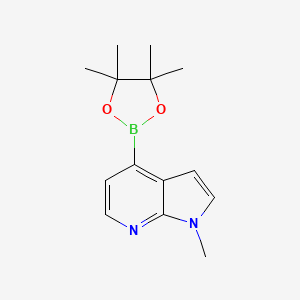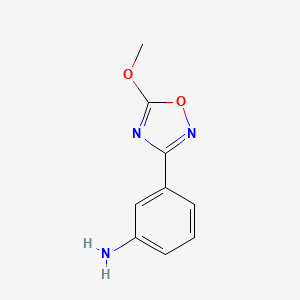
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
描述
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring.
准备方法
The synthesis of 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline typically involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Cycloaddition: The 1,3-dipolar cycloaddition reaction is another significant reaction, where the compound reacts with dipolarophiles to form cyclic products.
科学研究应用
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It exhibits potential as a pharmacophore in drug discovery, showing affinity to molecular targets such as metabotropic glutamate receptors, which are relevant for treating neurological disorders.
Anticancer Research: The compound has been evaluated for its anticancer properties, demonstrating significant inhibitory effects on cancer cell proliferation.
Antimicrobial Activity: It has shown promising results in antibacterial and antifungal assays, making it a candidate for developing new antimicrobial agents.
Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic and optical characteristics.
作用机制
The mechanism of action of 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, its affinity to metabotropic glutamate receptors suggests that it modulates neurotransmitter signaling pathways, which can be beneficial in treating neurological conditions . Additionally, its anticancer activity is attributed to its ability to interfere with cellular proliferation pathways, leading to apoptosis in cancer cells .
相似化合物的比较
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline can be compared with other 1,2,4-oxadiazole derivatives, such as:
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: This compound has similar structural features but differs in its functional groups, leading to distinct chemical properties and applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but have different substituents, affecting their reactivity and biological activity.
Methylenebis(1,2,4-oxadiazole-3-yl) derivatives: These compounds are known for their energetic properties and are used in materials science.
The uniqueness of this compound lies in its specific methoxy and aniline substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-(5-methoxy-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-9-11-8(12-14-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHNYLIUVZLAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NO1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


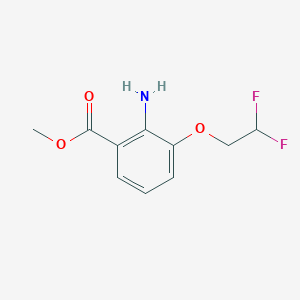
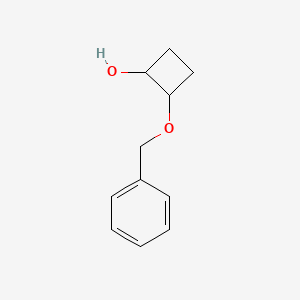
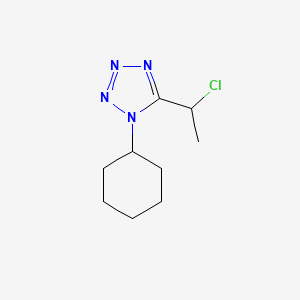
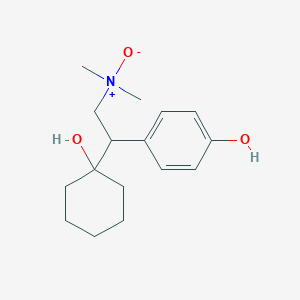

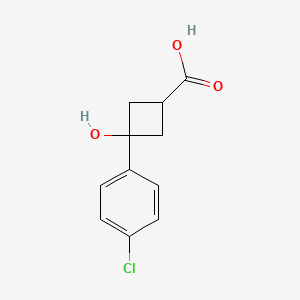
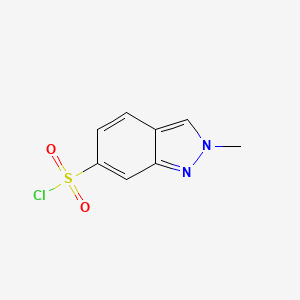

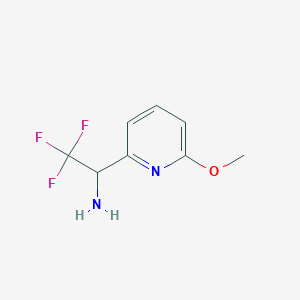
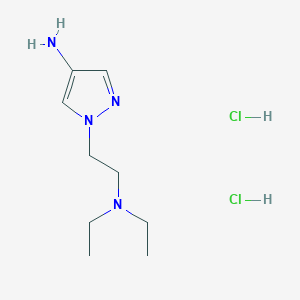
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)
